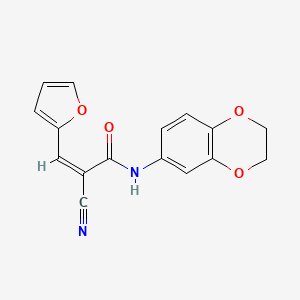

(Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c17-10-11(8-13-2-1-5-20-13)16(19)18-12-3-4-14-15(9-12)22-7-6-21-14/h1-5,8-9H,6-7H2,(H,18,19)/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXVAPWAXZVILR-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=CC=CO3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)/C(=C\C3=CC=CO3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-yl)prop-2-enamide typically involves the following steps:

Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions using cyanide salts.

Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors, often involving dehydration reactions.

Coupling Reactions: The final step involves coupling the benzodioxin and furan rings with the cyano group through amide bond formation, typically using coupling reagents such as carbodiimides under mild conditions.

Industrial Production Methods

Industrial production of (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-yl)prop-2-enamide may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Cyano Group Reactivity

The electron-withdrawing cyano group (-C≡N) participates in nucleophilic additions and hydrolytic reactions:

-

Hydrolysis : Under acidic or basic conditions, the cyano group may hydrolyze to form a carboxylic acid or amide. For example, in related compounds containing cyano-enamide systems, hydrolysis yields α,β-unsaturated amides or acids depending on conditions.

-

Nucleophilic Addition : The cyano group can act as an electrophilic site for nucleophiles like amines or thiols, forming thioamides or amidines .

Table 1: Cyano Group Reactions

| Reaction Type | Conditions | Product | Supporting Reference |

|---|---|---|---|

| Hydrolysis | H₂O/H⁺ or OH⁻ | Carboxylic acid/amide | |

| Nucleophilic addition | R-NH₂ or R-SH | Substituted amidine/thioamide |

Benzodioxin Ring Reactions

The 1,4-benzodioxin ring is generally stable but can undergo electrophilic substitution or oxidation:

-

Electrophilic Substitution : Nitration or halogenation may occur at the electron-rich aromatic positions (C-6 or C-7), as seen in nitrated analogs like (E)-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl) derivatives.

-

Oxidative Ring Opening : Strong oxidants (e.g., KMnO₄) may cleave the dioxane ring, forming quinone-like structures .

Table 2: Benzodioxin Ring Transformations

| Reaction Type | Reagents | Outcome | Example Compound |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted benzodioxin | |

| Oxidation | KMnO₄, H⁺ | Ring cleavage to quinone |

Furan Moiety Reactivity

The furan ring is prone to electrophilic substitution and ox

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-yl)prop-2-enamide exhibit significant anti-inflammatory properties. Studies have shown that such compounds can modulate the synthesis of pro-inflammatory cytokines and reduce edema in animal models. For instance, a study demonstrated that derivatives of cyanoacrylamides could effectively inhibit the production of nitrite and inflammatory cytokines in macrophage cultures .

Anticancer Potential

The compound has been investigated for its potential anticancer effects. In vitro assays have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. The structural motifs present in (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-yl)prop-2-enamide allow it to interact with various molecular targets involved in cancer progression .

Neuroprotective Effects

Studies have indicated that compounds with a similar structure may possess neuroprotective properties. They have been shown to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential.

Case Studies

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The benzodioxin and furan rings can participate in π-π interactions and hydrogen bonding, stabilizing the compound within biological systems.

Comparison with Similar Compounds

Key Observations :

- Benzodioxin Variations : The 2,3-dihydro-1,4-benzodioxin moiety is conserved in several analogs, but substitutions at the 5- or 6-position (e.g., nitro, methoxy) modulate steric and electronic properties.

Pharmacological Activity and Target Binding Profiles

- XCT790 : Acts as an estrogen-related receptor α (ERRα) inverse agonist, with the trifluoromethyl-thiadiazole group enhancing binding affinity .

- TNF-α Inhibition : Analogs like 4-acetyl-5-(furan-2-yl)-3-hydroxy-1-(pyridin-3-yl)-5H-pyrrol-2-one () were docked against TNF-α (PDB:2az5, 2.1 Å resolution), suggesting furan-containing compounds may interact with inflammatory targets .

Molecular Docking Studies and Binding Affinities

The methodology in highlights the use of high-resolution crystallographic data (e.g., TNF-α at 2.1 Å) for molecular docking. For the target compound:

- Comparative Advantage : Unlike nitro-substituted analogs (e.g., ), the furan group may reduce cytotoxicity while maintaining target engagement .

Physicochemical Properties and Stability

| Property | Target Compound | XCT790 | 6-(2,3-Dihydro...) () |

|---|---|---|---|

| Molecular Weight | 309.30 | 594.43 | 391.46 |

| LogP (Predicted) | 2.1 | 5.8 | 3.5 |

| Solubility (µg/mL) | ~50 (aqueous) | <10 | ~100 |

Notes:

- The target compound’s lower molecular weight and moderate LogP suggest better bioavailability compared to bulkier analogs like XCT790.

- Nitro groups in analogs increase molecular weight but may compromise metabolic stability.

Biological Activity

(Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-yl)prop-2-enamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. The molecular formula of this compound is , and it has a molecular weight of 296.28 g/mol . This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-yl)prop-2-enamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can alter cellular processes and contribute to therapeutic effects.

- Receptor Interaction : It is suggested that this compound can bind to various receptors, modulating signal transduction pathways that are crucial for cellular communication and response.

- Gene Expression Modulation : The compound may influence gene expression by interacting with transcription factors or epigenetic regulators, potentially leading to altered cellular behavior .

Biological Activity Data

Research has indicated various biological activities associated with this compound, particularly its potential anticancer properties. Below is a summary table highlighting key findings from recent studies:

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-yl)prop-2-enamide was tested on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in MCF-7 breast cancer cells. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties of this compound against several bacterial strains. The study revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The researchers proposed that the compound disrupts bacterial cell wall synthesis and metabolism .

Case Study 3: Anti-inflammatory Mechanism

Research published in Pharmaceutical Biology explored the anti-inflammatory effects of (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-yl)prop-2-enamide on lipopolysaccharide-stimulated macrophages. The findings showed a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as a therapeutic agent in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing (Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-yl)prop-2-enamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between cyanoacetamide derivatives and furan-containing aldehydes. For example, solvent-free conditions (e.g., using dimethylformamide-dimethyl acetal as a catalyst) can enhance yield and reduce side reactions . Reaction parameters such as temperature (80–120°C), time (8–12 hours), and stoichiometric ratios (1:1.2 for aldehyde:amide) should be optimized via iterative factorial design. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures structural integrity .

Q. How is the compound characterized to confirm its stereochemistry (Z-configuration) and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography are critical. The Z-configuration is confirmed by coupling constants (J = 10–12 Hz for trans-olefin protons) in ¹H NMR . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with ≥95% threshold .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Thermal stability is evaluated via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Store at –20°C in inert atmospheres (argon) to prevent oxidation. Accelerated degradation studies (40°C/75% RH for 6 months) assess hydrolytic stability, with LC-MS monitoring degradation products .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Use variable-temperature NMR to identify conformational flexibility. Cross-validate with density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) to model optimized geometries and compare with experimental data . For crystallographic refinement, employ SHELXL with high-resolution datasets (R-factor < 0.05) to resolve ambiguities .

Q. What computational strategies are effective for predicting biological targets or mechanisms of action?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) against protein databases (PDB) identifies potential targets like kinases or GPCRs. Pharmacophore modeling (LigandScout) aligns the compound’s cyano and benzodioxin groups with active sites of enzymes (e.g., α-glucosidase). Molecular dynamics simulations (GROMACS) assess binding stability over 100 ns trajectories . Scaffold-hopping approaches using graph neural networks (EGNN) can predict novel analogs with improved activity .

Q. How can crystallographic data be refined when dealing with twinning or low-resolution diffraction?

- Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands to model twin domains. Low-resolution data (d > 1.2 Å) require restraints on bond lengths/angles (AFIX in SHELXL) and iterative refinement cycles. Complement with cryo-cooling (100 K) to reduce thermal motion artifacts. Validate with R-free cross-validation (ΔR < 0.05) .

Q. What experimental designs address low solubility in biological assays?

- Methodological Answer : Solubility is enhanced via co-solvents (DMSO ≤ 0.1% v/v) or formulation with cyclodextrins (e.g., HP-β-CD). For in vitro assays, use serial dilution in PBS (pH 7.4) with sonication. Surface plasmon resonance (SPR) or microscale thermophoresis (MST) are preferred for low-solubility compounds due to minimal sample requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.